

Application Note: Quantification of Pachymic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Pachymic Acid*

Cat. No.: *B1678272*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **pachymic acid**, a major bioactive triterpenoid found in *Poria cocos*.^{[1][2][3]} **Pachymic acid** and related triterpenoids are known for their significant pharmacological activities, including anti-inflammatory, anti-cancer, and sedative-hypnotic effects.^{[1][2][3][4]} This makes accurate quantification crucial for quality control, pharmacokinetic studies, and the development of therapeutic products. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for researchers, scientists, and professionals in drug development.

Introduction

Pachymic acid is a lanostane-type triterpenoid that is a primary active constituent of the medicinal fungus *Poria cocos* (also known as *Fu Ling* or *Hoelen*).^{[2][3]} This fungus has a long history of use in traditional Chinese medicine for various ailments.^{[1][2]} The therapeutic potential of **pachymic acid** has led to increased interest in its quantification in raw materials, extracts, and final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of herbal medicines due to its high resolution, sensitivity, and accuracy.^[5] This document provides a detailed protocol for the extraction and subsequent HPLC-UV quantification of **pachymic acid**.

Experimental Protocols

Materials and Reagents

- **Pachymic Acid** Reference Standard: (Purity \geq 98%)
- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Water: Deionized or HPLC grade
- Phosphoric Acid or Formic Acid: Analytical grade
- Poria cocos Sample: Dried and powdered sclerotium
- Syringe Filters: 0.45 μ m PTFE or nylon

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven
 - Diode Array Detector (DAD) or UV-Vis Detector
- Analytical Balance
- Ultrasonic Bath
- Vortex Mixer
- Centrifuge

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **pachymic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 250 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

- Accurately weigh approximately 1.0 g of powdered *Poria cocos* sample into a centrifuge tube.
- Add 25 mL of 75% ethanol or methanol.[\[6\]](#)
- Vortex for 1 minute and then extract using an ultrasonic bath for 30-45 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of **pachymic acid**.

Parameter	Condition
Column	C18 Reversed-Phase Column (e.g., Kromasil, Thermo Hypersil)
Dimensions: 250 mm x 4.6 mm, 5 µm particle size[7][8]	
Mobile Phase	Acetonitrile (A) and 0.05% Phosphoric Acid in Water (B)[7][8]
Gradient Elution	A suitable gradient may be employed for separating multiple triterpenoids. For pachymic acid quantification, an isocratic elution can also be used.
Flow Rate	1.0 mL/min[7][8]
Injection Volume	10 µL
Column Temperature	35°C[9]
Detection Wavelength	210 nm (for pachymic acid)[7][8][9]
Run Time	Approximately 60 minutes (adjust as needed based on chromatogram)

Data Presentation and Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Linearity and Range

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations.

Analyte	Linear Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)
Pachymic Acid	11.3 - 226.0	$y = mx + c$	> 0.999[7][8]

Precision

The precision of the method was determined by analyzing a standard solution six times.

Analyte	Concentration (µg/mL)	Intra-day RSD (%)	Inter-day RSD (%)
Pachymic Acid	50	< 2.0	< 3.0

Accuracy (Recovery)

The accuracy was assessed by a recovery study, spiking a known amount of **pachymic acid** into a pre-analyzed sample.

Analyte	Spiked Amount (µg)	Recovered Amount (µg)	Recovery (%)	RSD (%)
Pachymic Acid	50	48.95	97.9	2.3[7][8]

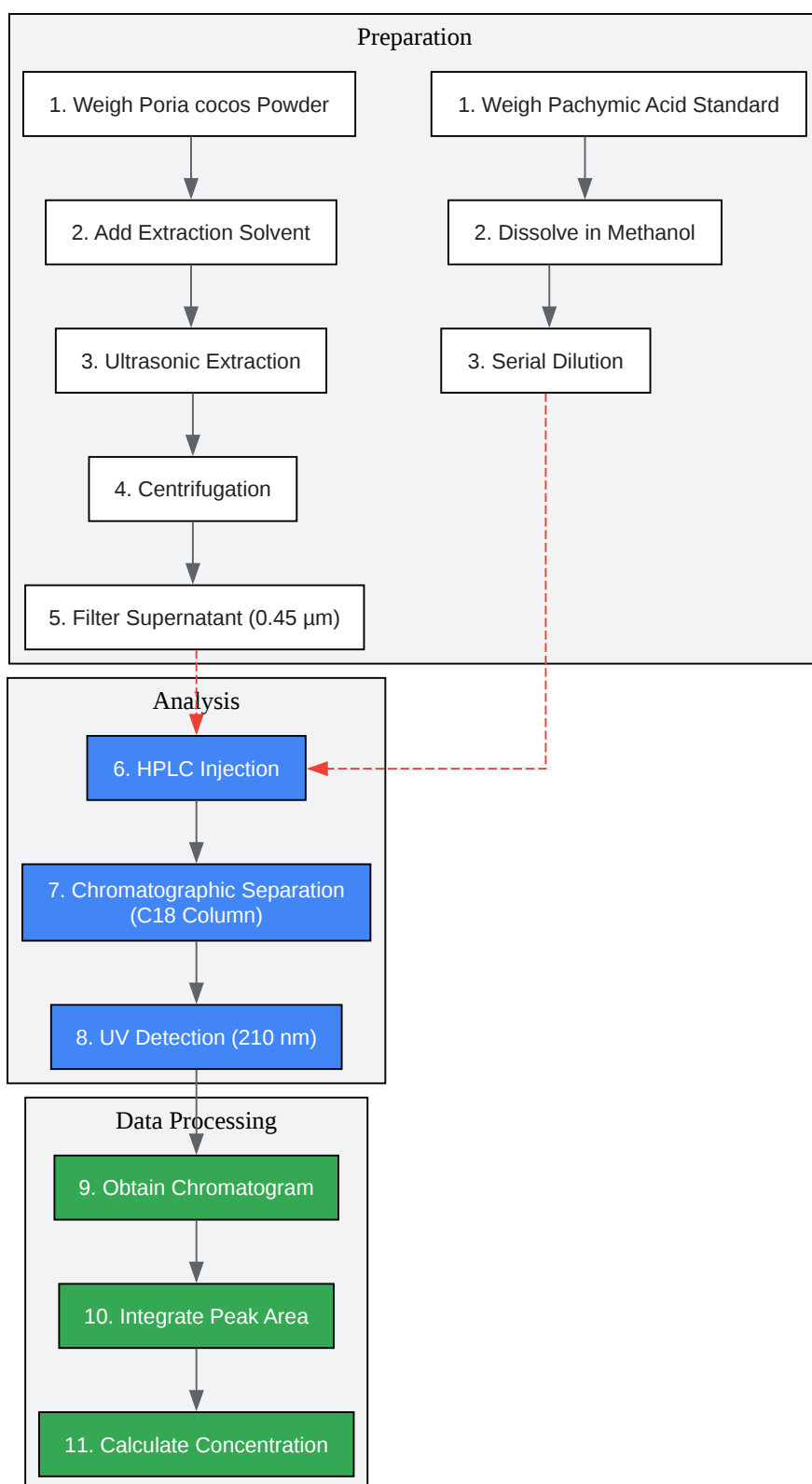
Limits of Detection (LOD) and Quantification (LOQ)

For more sensitive analysis, LC-MS/MS can be utilized.

Parameter	Value (ng/mL)	Note
LOD	0.5	Determined by LC-MS/MS[5] [10]
LOQ	5.0	Determined by LC-MS/MS[5] [10]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Pachymic Acid** Quantification.

Conclusion

The HPLC method described in this application note is simple, accurate, and reproducible for the quantification of **pachymic acid** in *Poria cocos*.^{[7][8]} The method validation results demonstrate its suitability for routine quality control and research purposes. This protocol can be adapted for the analysis of other triterpenoids and can be transferred to UPLC systems for faster analysis times. For analyses requiring higher sensitivity, coupling the liquid chromatography system to a mass spectrometer is recommended.^{[1][5][10]}

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